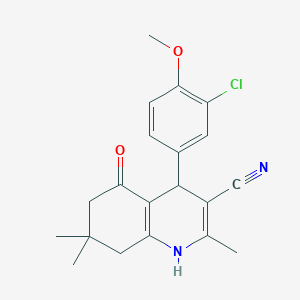![molecular formula C24H29N5O2S B11998400 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(4-tert-ブチルフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、さまざまな官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
N'-[(E)-(4-tert-ブチルフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、一般的に容易に入手可能な出発物質から始まり、複数のステップを必要とします。重要なステップには、ヒドラジドの形成と、適切なアルデヒドまたはケトンとの後続の縮合による最終生成物の形成が含まれます。反応条件は、しばしばエタノールまたはメタノールなどの溶媒の使用を伴い、反応を促進するために加熱が必要となる場合があります。
工業生産方法
この化合物の工業生産方法では、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が求められる可能性があります。これには、反応条件をより適切に制御することができ、合成の効率を向上させることができる連続フローリアクターの使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazide and the subsequent condensation with the appropriate aldehyde or ketone to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
反応の種類
N'-[(E)-(4-tert-ブチルフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のようなさまざまなタイプの化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与し、官能基が求核剤によって置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。反応条件は、通常、エタノールまたはメタノールなどの溶媒の使用を伴い、目的の反応を達成するために加熱または冷却が必要となる場合があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応ではカルボン酸が生成される場合がありますが、還元反応ではアルコールまたはアミンが生成される場合があります。
科学研究への応用
N'-[(E)-(4-tert-ブチルフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、次のような幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
医学: この化合物は、抗菌活性や抗がん活性などの潜在的な治療特性について調査することができます。
産業: 新規材料の開発や化学反応の触媒として使用される場合があります。
科学的研究の応用
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
N'-[(E)-(4-tert-ブチルフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、使用される化合物の特定の用途と状況によって異なります。
類似化合物の比較
類似化合物
いくつかの類似化合物には、次のようなものがあります。
- N-(4-メトキシベンジリデン)アニリン
- 4-クロマノン誘導体
- ピリジニウム塩
独自性
N'-[(E)-(4-tert-ブチルフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、独特の化学的および生物学的特性をもたらす官能基の特定の組み合わせによって独自です。この独自性は、さまざまな研究および産業用途において、この化合物を貴重な化合物としています。
類似化合物との比較
Similar Compounds
Some similar compounds include:
- N-(4-Methoxybenzylidene)aniline
- 4-Chromanone-derived compounds
- Pyridinium salts
Uniqueness
N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H29N5O2S |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H29N5O2S/c1-6-29-22(18-9-13-20(31-5)14-10-18)27-28-23(29)32-16-21(30)26-25-15-17-7-11-19(12-8-17)24(2,3)4/h7-15H,6,16H2,1-5H3,(H,26,30)/b25-15+ |
InChIキー |
MTWQZJXWZPCLDK-MFKUBSTISA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)





![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)


![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)

